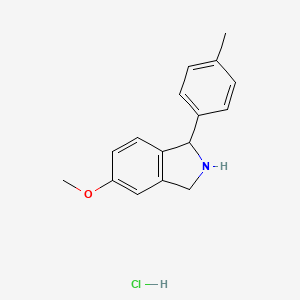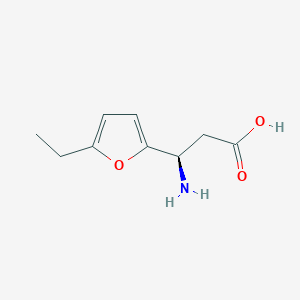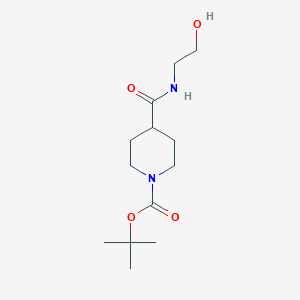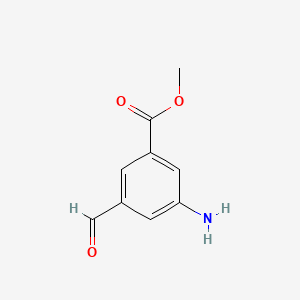
Methyl 3-amino-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-formylbenzoate is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a formyl group at the 5-position, with a methyl ester functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-formylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-formylbenzoate, followed by reduction to introduce the amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Methyl 3-amino-5-carboxybenzoate.
Reduction: Methyl 3-amino-5-hydroxymethylbenzoate.
Substitution: Derivatives with alkyl or acyl groups replacing the hydrogen of the amino group.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 3-amino-5-formylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-formylbenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.
Methyl 4-formylbenzoate: Has the formyl group at a different position, leading to different reactivity and applications.
Methyl 3-amino-4-formylbenzoate: Similar structure but with different positional isomerism, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
methyl 3-amino-5-formylbenzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,10H2,1H3 |
Clave InChI |
FSYJEDIEOVKHGE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


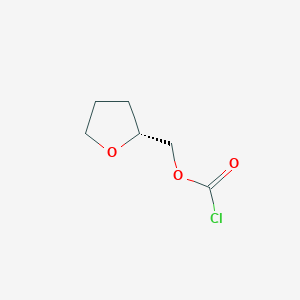
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
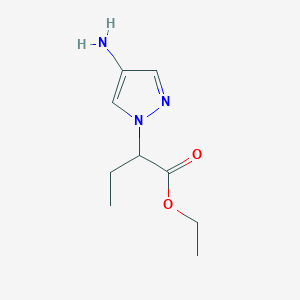
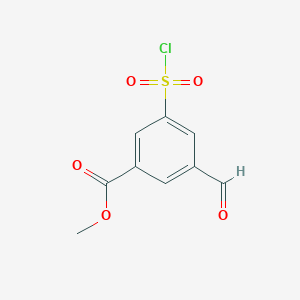
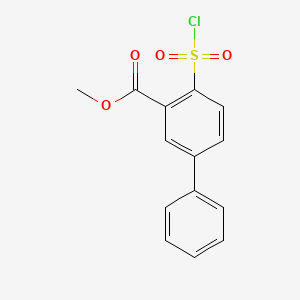
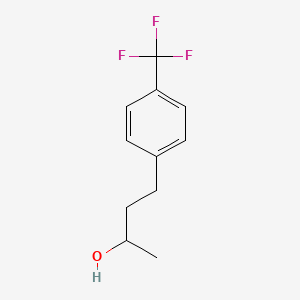
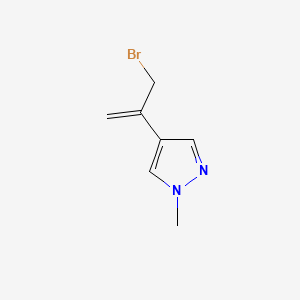
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)


